3-(2-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the triazole ring on the thiadiazole scaffold. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the isoxazole moiety.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different biological activities.
Uniqueness
3-[3-(2-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE is unique due to its combination of triazole, thiadiazole, and isoxazole moieties, which confer a broad spectrum of biological activities. This structural complexity allows for specific interactions with multiple molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H12ClN5O2S |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H12ClN5O2S/c1-26-12-8-6-11(7-9-12)16-10-15(24-27-16)18-23-25-17(21-22-19(25)28-18)13-4-2-3-5-14(13)20/h2-10H,1H3 |
InChI Key |
AFHNDDWYKQUVRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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